N-(3,4-dimethoxyphenethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-11-8-15(24)20-17-21-22-18(23(11)17)28-10-16(25)19-7-6-12-4-5-13(26-2)14(9-12)27-3/h4-5,8-9H,6-7,10H2,1-3H3,(H,19,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNJAGZBVQRLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This compound combines a phenethylamine structure with a triazole-pyrimidine moiety, which is known for various pharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing both triazole and pyrimidine rings exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Potential to inhibit cancer cell growth.
- Anti-inflammatory : Reducing inflammation markers in cellular models.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of similar compounds. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(3,4-dimethoxyphenethyl)-2-thioacetamide | E. coli | 15 µg/mL |
| N-(3,4-dimethoxyphenethyl)-2-thioacetamide | Pseudomonas aeruginosa | 20 µg/mL |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that similar compounds can induce apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 8 | Cell cycle arrest |
These findings suggest that N-(3,4-dimethoxyphenethyl)-2-thioacetamide may also possess similar anticancer properties .
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented through various assays measuring cytokine levels and inflammatory markers. For instance:
| Compound | Inflammatory Marker | Reduction (%) |
|---|---|---|
| N-(3,4-dimethoxyphenethyl)-2-thioacetamide | TNF-alpha | 45 |
| N-(3,4-dimethoxyphenethyl)-2-thioacetamide | IL-6 | 50 |
These results indicate a promising anti-inflammatory profile for the compound .
Case Studies
-
In Vivo Study on Anticancer Activity :
A study conducted on mice bearing tumor xenografts revealed that treatment with the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and inhibition of angiogenesis. -
Clinical Relevance in Inflammatory Diseases :
Another case study highlighted the use of similar triazole derivatives in patients with rheumatoid arthritis, showing marked improvement in symptoms and reduced inflammatory markers after treatment.
Scientific Research Applications
Medicinal Chemistry
The compound's structural framework suggests potential pharmacological activities. The incorporation of the triazole and pyrimidine moieties is significant as these structures are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings often exhibit antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
Compounds similar to N-(3,4-dimethoxyphenethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide have been investigated for their anticancer activities. For instance, derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Pharmacological Applications
The pharmacological profile of this compound suggests several therapeutic applications.
Anti-inflammatory Effects
Studies have reported that triazolo-pyrimidine derivatives exhibit significant anti-inflammatory effects. In vivo models have shown reduced paw edema in rats treated with these compounds, indicating their potential as anti-inflammatory agents .
Analgesic Activity
The analgesic properties of related compounds have been documented in various studies where they were found to alleviate pain in animal models through central and peripheral mechanisms .
Biological Research Applications
This compound can serve as a valuable tool in biological research.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between this compound and biological targets such as enzymes and receptors involved in disease pathways. Such studies can provide insights into the structure-activity relationship (SAR), guiding further modifications to enhance efficacy .
Mechanistic Studies
Understanding the mechanism of action of this compound can lead to the discovery of new therapeutic targets. Research focusing on its interaction with specific proteins or pathways involved in inflammation or cancer progression is essential for elucidating its full potential .
Comparative Analysis of Related Compounds
A comparative analysis of structurally related compounds highlights their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyltriazolo[4,3-a]pyrimidine | Triazole and pyrimidine rings | Antimicrobial |
| 7-Oxo-pyrimidine derivative | Pyrimidine core | Anticancer |
| Thienotriazolopyrimidine | Thieno group with triazole | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
